2-Amino-3-cyclohexylpropanoic acid
Overview
Description
2-Amino-3-cyclohexylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12794. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
2-Amino-3-cyclohexylpropanoic acid has been utilized in various synthetic pathways in organic chemistry. For example, it has been incorporated into the synthesis of peptidotriazoles, where a copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is performed on solid-phase, allowing for the creation of diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This process is compatible with solid-phase peptide synthesis on polar supports (Tornøe, Christensen, & Meldal, 2002).
Additionally, an enantioselective synthesis of this compound, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, has been described, showcasing its importance in creating enantiomerically pure compounds for various applications (Alonso, Santacana, Rafecas, & Riera, 2005).
Mechanism of Action
Target of Action
2-Amino-3-cyclohexylpropanoic acid, also known as cyclohexylalanine, is an alanine derivative
Mode of Action
The exact mode of action of this compound is not well-documented. As an alanine derivative, it might interact with its targets in a similar manner to alanine. This could involve binding to enzymes or receptors, acting as a substrate for metabolic reactions, or influencing the transport of other molecules across cell membranes .
Result of Action
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
2-Amino-3-cyclohexylpropanoic acid plays a significant role in biochemical reactions, particularly as an alanine derivative. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to influence the secretion of anabolic hormones and supply fuel during exercise . Additionally, it can affect mental performance during stress-related tasks and prevent exercise-induced muscle damage . These interactions highlight its potential as an ergogenic dietary substance.
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, amino acids and their derivatives, including this compound, have been shown to enhance mental performance and prevent muscle damage during physical stress . This indicates its potential role in modulating cellular responses to stress and exercise.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It acts as a Bronsted base, capable of accepting a hydron from a donor, and as a Bronsted acid, capable of donating a hydron to an acceptor . These interactions suggest its involvement in various biochemical pathways, including those related to amino acid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as being kept in a dark place and sealed in dry conditions at 2-8°C . Over time, its stability and degradation can influence its long-term effects on cellular function, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, it can enhance muscle metabolism and prevent exercise-induced muscle damage . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is classified as an alpha amino acid, with its amino group attached to the carbon atom adjacent to the carboxylate group . This structural feature allows it to participate in amino acid metabolism and influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, affecting its overall bioavailability and function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its precise role in cellular processes.
Properties
IUPAC Name |
2-amino-3-cyclohexylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQXBVXKBGUSBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-50-3 | |
Record name | Cyclohexylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanealanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-cyclohexylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CYCLOHEXYLALANINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B09YU0I30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-3-cyclohexylpropanoic acid in the synthesis of the thrombin inhibitor discussed in the research?
A1: this compound serves as a key starting material [, ] in the multi-step synthesis of the potent thrombin inhibitor. The researchers used this specific compound along with nicotinonitrile and (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid to build the complex structure of the final inhibitor molecule. This suggests that the cyclohexyl group in this compound likely contributes to the desired activity of the final thrombin inhibitor, potentially through hydrophobic interactions within the enzyme's active site.
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